molecular formula C17H17BrClNO B6635562 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide

3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide

Cat. No. B6635562
M. Wt: 366.7 g/mol
InChI Key: POSLCJLGQPHDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide, also known as BCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCPB belongs to the class of benzamide derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammatory response. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has also been found to bind to the benzodiazepine receptor, which is a receptor that plays a role in anxiety and depression.
Biochemical and Physiological Effects:
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has also been found to reduce inflammation and pain in animal models. In addition, 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been found to exhibit anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide in lab experiments is its diverse biological activity. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been found to exhibit antitumor, anti-inflammatory, and analgesic effects, making it a potential candidate for various therapeutic applications. However, one of the limitations of using 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide. One direction is to further investigate its potential use as an antidepressant and anxiolytic agent. Another direction is to study its potential use in the treatment of cancer and inflammation. Additionally, further research is needed to understand the mechanism of action of 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide involves the reaction of 3-bromo-4-chlorobenzoyl chloride with N-methyl-N-(3-phenylpropyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified through recrystallization using a suitable solvent.

Scientific Research Applications

3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antitumor, anti-inflammatory, and analgesic effects. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO/c1-20(11-5-8-13-6-3-2-4-7-13)17(21)14-9-10-16(19)15(18)12-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSLCJLGQPHDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide

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